1-(3-(Phenylsulfonyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone
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Overview
Description
1-(3-(Phenylsulfonyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound that features a pyrrolidine ring, a phenylsulfonyl group, and a thiophene ring
Preparation Methods
The synthesis of 1-(3-(Phenylsulfonyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenylsulfonyl Group: This step often involves sulfonylation reactions using reagents such as phenylsulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Thiophene Ring: This can be done through cross-coupling reactions, such as the Suzuki or Stille coupling, using thiophene derivatives and palladium catalysts.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(3-(Phenylsulfonyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenylsulfonyl group or the thiophene ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium, platinum), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
1-(3-(Phenylsulfonyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-(Phenylsulfonyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. The thiophene ring may contribute to the compound’s binding affinity and specificity through π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar compounds to 1-(3-(Phenylsulfonyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone include:
1-(3-(Phenylsulfonyl)pyrrolidin-1-yl)-2-(furan-2-yl)ethanone: This compound has a furan ring instead of a thiophene ring, which may alter its chemical reactivity and biological activity.
1-(3-(Phenylsulfonyl)pyrrolidin-1-yl)-2-(pyridin-2-yl)ethanone: The presence of a pyridine ring can influence the compound’s solubility and interaction with biological targets.
1-(3-(Phenylsulfonyl)pyrrolidin-1-yl)-2-(benzofuran-2-yl)ethanone: The benzofuran ring provides additional aromaticity, potentially enhancing the compound’s stability and binding properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-thiophen-2-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S2/c18-16(11-13-5-4-10-21-13)17-9-8-15(12-17)22(19,20)14-6-2-1-3-7-14/h1-7,10,15H,8-9,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAIVLIJOBJCRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)CC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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